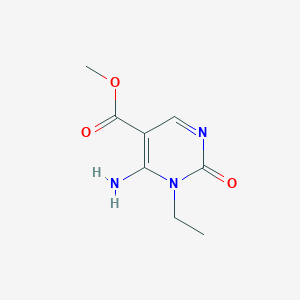
Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidine derivative that has been synthesized using various methods and has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including xanthine oxidase and acetylcholinesterase. It has also been found to scavenge free radicals, thereby exhibiting antioxidant properties.
Efectos Bioquímicos Y Fisiológicos
Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of xanthine oxidase, an enzyme that is involved in the production of uric acid. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In vivo studies have shown that it exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been found to exhibit various biochemical and physiological effects, making it a potential candidate for the study of enzyme kinetics and the development of new drugs. However, it also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action. It also has some limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate. One direction is the further elucidation of its mechanism of action, which may lead to the development of new drugs for the treatment of various diseases. Another direction is the study of its potential as a tool for the study of enzyme kinetics. Additionally, further research is needed to determine its potential as a candidate for the development of new antibiotics and antifungal agents. Finally, the development of new synthesis methods and the optimization of existing methods may lead to the production of more stable and soluble derivatives of Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate, which may have potential applications in various fields of scientific research.
Métodos De Síntesis
Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate can be synthesized using various methods. One of the most commonly used methods involves the reaction of ethyl acetoacetate with guanidine hydrochloride in the presence of sodium ethoxide. The resulting intermediate is then treated with methyl iodide to obtain the final product. Another method involves the reaction of 6-amino-1-ethyluracil with ethyl chloroformate in the presence of triethylamine to obtain the intermediate, which is then treated with methyl iodide to obtain the final product.
Aplicaciones Científicas De Investigación
Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate has potential applications in various fields of scientific research. In medicinal chemistry, it has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. In biochemistry, it has been found to inhibit the activity of certain enzymes, making it a potential tool for the study of enzyme kinetics. In pharmacology, it has been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
168428-15-7 |
|---|---|
Nombre del producto |
Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate |
Fórmula molecular |
C8H11N3O3 |
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H11N3O3/c1-3-11-6(9)5(7(12)14-2)4-10-8(11)13/h4H,3,9H2,1-2H3 |
Clave InChI |
CMLWGRXCYIQDNP-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=NC1=O)C(=O)OC)N |
SMILES canónico |
CCN1C(=C(C=NC1=O)C(=O)OC)N |
Sinónimos |
5-Pyrimidinecarboxylicacid,6-amino-1-ethyl-1,2-dihydro-2-oxo-,methylester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



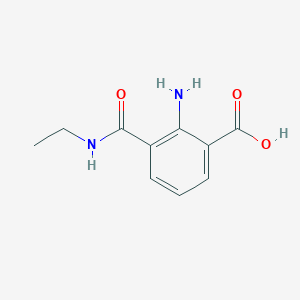


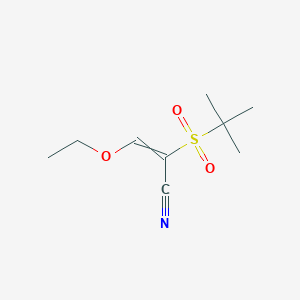

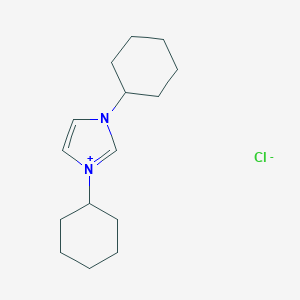
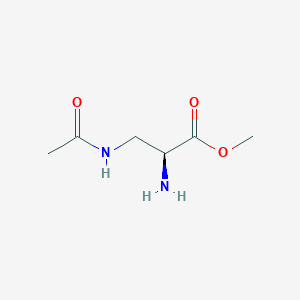


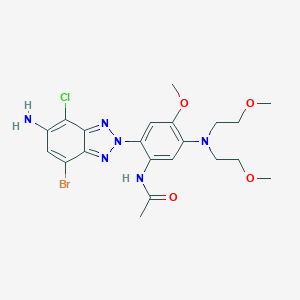

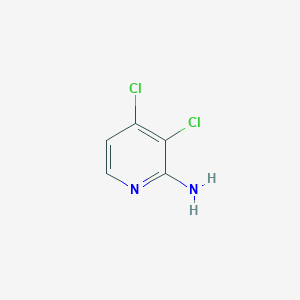
![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)
![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)